2-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzothiazole ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.
Bromination: The bromine atom is introduced through bromination, typically using bromine or a brominating agent such as N-bromosuccinimide.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the benzothiazole derivative is reacted with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., hydrogen gas, sodium dithionite), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted benzothiazole derivatives.
Reduction: Formation of amino-substituted benzothiazole derivatives.
Oxidation: Formation of hydroxyl-substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The presence of the nitro group can also contribute to its biological activity by undergoing bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methoxynaphthalene: Similar in structure due to the presence of a bromine and methoxy group but lacks the benzothiazole ring.
4-nitrobenzothiazole: Contains the nitro group and benzothiazole ring but lacks the bromine and methoxy groups.
N-(4-methoxybenzothiazol-2-yl)benzamide: Similar in structure but lacks the bromine and nitro groups.
Uniqueness
2-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the nitro group can undergo reduction to form amino derivatives with different properties. The methoxy group enhances its solubility and potential interactions with biological targets.
Properties
IUPAC Name |
2-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O4S/c1-23-11-6-8(19(21)22)7-12-13(11)17-15(24-12)18-14(20)9-4-2-3-5-10(9)16/h2-7H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCOGUPNVWBTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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